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Compound of Interest

Compound Name: Angeloylisogomisin O

Cat. No.: B1150683 Get Quote

Compound: BMS-986165 (Deucravacitinib) Class: Allosteric Tyrosine Kinase 2 (TYK2) Inhibitor

Therapeutic Area: Immune-Mediated Inflammatory Diseases

Introduction Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, and allosteric

inhibitor of tyrosine kinase 2 (TYK2).[1][2] TYK2 is an intracellular signaling kinase that

mediates cytokine pathways crucial to the pathogenesis of various immune-mediated diseases.

[1][3] Unlike pan-Janus kinase (JAK) inhibitors that bind to the conserved active site of the

kinase domain, deucravacitinib possesses a unique mechanism, binding to the regulatory

pseudokinase (JH2) domain of TYK2.[2][4] This allosteric inhibition provides exceptional

selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), which may lead to a

differentiated safety profile.[4][5][6] Deucravacitinib has been approved by the FDA for the

treatment of moderate-to-severe plaque psoriasis and is under investigation for other

conditions such as psoriatic arthritis, lupus, and inflammatory bowel disease.[1][7][8]

Mechanism of Action Deucravacitinib selectively binds to the TYK2 pseudokinase (JH2)

domain, locking the enzyme in an inactive conformation.[2][4] This prevents the receptor-

mediated activation of TYK2, thereby blocking downstream signaling of key pro-inflammatory

cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).

[1][8][9] These cytokines are central to the inflammatory and immune responses underlying

numerous autoimmune disorders.[1] The high selectivity of deucravacitinib is attributed to its

unique binding mode to the less-conserved pseudokinase domain.[4][10]
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Caption: Allosteric inhibition of TYK2 signaling by BMS-986165.
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Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of BMS-986165.

Table 1: In Vitro Potency and Selectivity

Parameter Target/Assay Value Reference

Binding Affinity (Ki)

TYK2
Pseudokinase
Domain (JH2)

0.02 nM [5][8]

Enzymatic Inhibition

(IC₅₀)
TYK2 JH2 Domain 1.0 nM [11][12]

Cellular Inhibition

(IC₅₀)

IL-23, IL-12, Type I

IFN Pathways
2 - 14 nM [8][11]

Selectivity TYK2 vs. JAK1/JAK3 >200-fold [4]

| Selectivity | TYK2 vs. JAK2 | >3000-fold |[4] |

Table 2: Pharmacokinetic and Physicochemical Properties

Parameter Species Value Reference

Terminal Half-Life

(t½)

Human (single
dose)

7.9 - 15.0 hours [8]

Microsomal Stability

(t½)

Human, Mouse, Rat,

Monkey, Dog
> 120 min [8]

Permeability Caco-2 Assay
Good (Efflux Ratio

~10)
[8]

Molecular Formula - C₂₀H₂₂N₈O₃ [8]

| Molecular Weight | - | 425.46 g/mol |[8] |

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.selleckchem.com/products/deucravacitinib-bms-986165-tyk2-inhibitor.html
https://www.invivochem.com/bms-986165.html
https://www.abmole.com/products/bms-986165.html
https://www.targetmol.com/compound/deucravacitinib
https://www.invivochem.com/bms-986165.html
https://www.abmole.com/products/bms-986165.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9841305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9841305/
https://www.invivochem.com/bms-986165.html
https://www.invivochem.com/bms-986165.html
https://www.invivochem.com/bms-986165.html
https://www.invivochem.com/bms-986165.html
https://www.invivochem.com/bms-986165.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: In Vitro Cellular STAT Phosphorylation Assay
This protocol describes a method to quantify the inhibitory effect of BMS-986165 on cytokine-

induced STAT phosphorylation in human immune cells.

Objective: To determine the IC₅₀ of BMS-986165 by measuring the inhibition of cytokine-

stimulated phosphorylation of specific STAT proteins.

Materials:

Human peripheral blood mononuclear cells (PBMCs) or relevant human cell lines (e.g., T-

cells, TF-1 cells).[5]

BMS-986165 (Deucravacitinib).

Vehicle control (e.g., DMSO).[5]

Cytokine stimulants: IL-12, IL-23, IFNα, or Thrombopoietin (TPO).[8][10]

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

Phosphate-Buffered Saline (PBS).

Fixation/Permeabilization buffers (for flow cytometry).

Phospho-specific antibodies (e.g., anti-pSTAT3, anti-pSTAT5).[5][10]

Flow cytometer or ELISA plate reader.

Methodology:

Cell Preparation: Culture and maintain cells according to standard protocols. Prior to the

assay, harvest cells and resuspend in appropriate assay medium to the desired density (e.g.,

1 x 10⁶ cells/mL).

Compound Preparation: Prepare a serial dilution of BMS-986165 in DMSO, followed by a

further dilution in assay medium to achieve the final desired concentrations. Ensure the final
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DMSO concentration is consistent across all wells and does not exceed 0.1%.

Compound Treatment: Add the diluted BMS-986165 or vehicle control to the cell suspension.

Incubate for 1-2 hours at 37°C.

Cytokine Stimulation: Add the specific cytokine stimulant (e.g., IL-12 for pSTAT, TPO for

pSTAT3) to the cell suspension at a pre-determined optimal concentration (e.g., EC₈₀).[10]

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

Signal Termination: Stop the reaction by immediately fixing the cells (e.g., adding

formaldehyde) or lysing them for biochemical analysis.

Staining and Detection (Flow Cytometry):

Permeabilize the fixed cells using a permeabilization buffer.

Incubate cells with a fluorescently-conjugated phospho-specific STAT antibody.

Wash the cells and acquire data on a flow cytometer.

Data Analysis:

Gate on the cell population of interest.

Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal for each

condition.

Normalize the data to the vehicle control (0% inhibition) and unstimulated control (100%

inhibition).

Plot the normalized response against the log concentration of BMS-986165 and fit a four-

parameter logistic curve to determine the IC₅₀ value.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://skin.dermsquared.com/skin/article/download/1081/pdf/5414
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

1. Seed Cells
(e.g., Human T-Cells)

3. Pre-incubate Cells
with Compound (1-2 hr)

2. Prepare BMS-986165
Serial Dilutions

4. Stimulate with Cytokine
(e.g., IL-23, 15-30 min)

5. Fix & Permeabilize Cells

6. Stain with
anti-pSTAT Antibody

7. Acquire Data
(Flow Cytometry)

8. Analyze MFI &
Calculate IC50

End

Click to download full resolution via product page

Caption: Workflow for the Cellular STAT Phosphorylation Assay.
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Protocol 2: In Vivo Murine Model of IL-23-Induced Skin
Inflammation
This protocol details a common psoriasis-like mouse model used to evaluate the in vivo

efficacy of BMS-986165.[8]

Objective: To assess the dose-dependent efficacy of orally administered BMS-986165 in

reducing IL-23-induced acanthosis (epidermal hyperplasia) and inflammation.[8]

Materials:

6-8 week old mice (e.g., C57BL/6).

Recombinant murine IL-23.

BMS-986165 (Deucravacitinib).

Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[13]

Calipers for ear thickness measurement.

Standard animal housing and husbandry equipment.

Reagents for histology (formalin, paraffin, H&E stain) and qPCR.

Methodology:

Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the

experiment.

Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, BMS-986165 at

15 mg/kg BID, BMS-986165 at 30 mg/kg BID, positive control).[8]

Disease Induction: On Day 0, and every other day thereafter, administer intradermal

injections of recombinant murine IL-23 into the mouse ear pinna to induce inflammation.

Compound Administration:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.invivochem.com/bms-986165.html
https://www.invivochem.com/bms-986165.html
https://www.benchchem.com/pdf/Technical_Support_Center_Deucravacitinib_Animal_Model_Studies.pdf
https://www.invivochem.com/bms-986165.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare fresh formulations of BMS-986165 in the vehicle daily.

Beginning on Day 0, administer the compound or vehicle via oral gavage twice daily (BID)

for the duration of the study (e.g., 9 days).[8]

Endpoint Monitoring:

Ear Thickness: Measure the thickness of both ears daily using digital calipers as a primary

indicator of inflammation.

Clinical Scoring: If applicable, score skin for erythema and scaling.

Terminal Procedures (e.g., Day 9):

Euthanize mice according to approved institutional guidelines.

Collect ear tissue for further analysis.

Ex Vivo Analysis:

Histopathology: Fix a portion of the ear tissue in formalin, embed in paraffin, section, and

stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and

inflammatory cell infiltration.

Gene Expression: Snap-freeze another portion of the ear tissue for RNA extraction and

subsequent qPCR analysis to measure the expression of inflammatory cytokines (e.g., IL-

17A, IL-22).[3]

Data Analysis:

Compare the mean ear thickness between treatment groups using appropriate statistical

tests (e.g., ANOVA).

Quantify histological scores and gene expression changes relative to the vehicle control

group.

Determine the dose-dependent reduction in inflammatory parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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